(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O4. It is a boronic acid derivative characterized by the presence of a methoxy group and a trifluoromethoxy group attached to a phenyl ring. This compound is used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology .
Scientific Research Applications
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of potential drug candidates, including anticancer and antiviral agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is a boronic acid derivative, which is often used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways for creating complex organic molecules . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Result of Action
Action Environment
The efficacy and stability of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Given its role in the synthesis of biologically active molecules, it is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . This involves a transmetalation process where the boronic acid group is transferred from boron to palladium .
Metabolic Pathways
Given its involvement in Suzuki-Miyaura cross-coupling reactions, it may interact with enzymes or cofactors related to these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: (2-Methoxy-4-(trifluoromethoxy)phenyl)halide
Organoboron compound: Boronic acid or boronate ester
Catalyst: Palladium(0) or Palladium(II) complex
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds by coupling with aryl halides.
Oxidation: Conversion to phenol derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium complexes, copper salts
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol
Major Products
The major products formed from these reactions include biaryl compounds, phenol derivatives, and substituted phenylboronic acids .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both methoxy and trifluoromethoxy groups on the phenyl ring. This combination of electron-donating and electron-withdrawing groups enhances its reactivity and makes it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-4-5(16-8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCQJELUJDPGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626118 | |
Record name | [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355836-10-1 | |
Record name | [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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